molecular formula C20H21ClN8O2S B066506 N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide CAS No. 172701-55-2

N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide

Numéro de catalogue B066506
Numéro CAS: 172701-55-2
Poids moléculaire: 473 g/mol
Clé InChI: KDPXOVMDGVEIDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide, also known as CTMP, is a small molecule inhibitor that has been the focus of scientific research due to its potential therapeutic applications. CTMP has been shown to inhibit various kinases involved in cell signaling pathways, making it a promising candidate for the treatment of several diseases.

Mécanisme D'action

N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide inhibits kinases by binding to the ATP-binding pocket of the kinase, preventing the kinase from phosphorylating its substrate. This inhibition results in the disruption of cell signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces cell death. In hepatitis C-infected cells, this compound inhibits viral replication. Additionally, this compound has been shown to induce autophagy, a process by which damaged or unwanted cellular components are degraded and recycled.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide is its specificity for certain kinases, which allows for targeted inhibition of specific signaling pathways. However, this compound is a small molecule inhibitor, which can limit its effectiveness in certain contexts. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for lab experiments.

Orientations Futures

There are several future directions for the research of N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the effectiveness of this compound in the treatment of various diseases, including cancer and hepatitis C. Finally, research is needed to determine the potential side effects of this compound and to develop strategies to minimize these side effects.

Méthodes De Synthèse

N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide can be synthesized using a multi-step process involving the reaction of several chemical compounds. The synthesis typically involves the reaction of 3-chlorobenzaldehyde with 4-dimethylaminophenylhydrazine to form a Schiff base, which is then reacted with 4-methoxypyrazole-3-carboxylic acid to form the final product.

Applications De Recherche Scientifique

N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit several kinases, including AKT, which is involved in cell survival and proliferation, making it a potential candidate for cancer treatment. This compound has also been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of hepatitis C.

Propriétés

Numéro CAS

172701-55-2

Formule moléculaire

C20H21ClN8O2S

Poids moléculaire

473 g/mol

Nom IUPAC

[[1-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]diazenyl]-4-methoxypyrazole-3-carbonyl]amino]thiourea

InChI

InChI=1S/C20H21ClN8O2S/c1-28(2)14-9-7-13(8-10-14)23-24-18-17(31-3)16(19(30)25-26-20(22)32)27-29(18)15-6-4-5-12(21)11-15/h4-11H,1-3H3,(H,25,30)(H3,22,26,32)

Clé InChI

KDPXOVMDGVEIDH-UHFFFAOYSA-N

SMILES isomérique

CN(C)C1=CC=C(C=C1)NNC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)N=NC(=S)N)OC

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)NNC(=S)N)OC

SMILES canonique

CN(C)C1=CC=C(C=C1)NNC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)N=NC(=S)N)OC

Synonymes

1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-5-((4-(dimethylamino )phenyl)azo)-4-methoxy-,2-(aminothioxomethyl)hydrazide

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.